Parl-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Parl-IN-1 is a potent inhibitor of the mitochondrial rhomboid protease PARL (presenilin-associated rhomboid-like protein). It has an IC50 value of 28 nM, indicating its high efficacy in inhibiting PARL. This compound is known for its role in activating the PINK1/Parkin pathway, which is crucial for mitophagy, a process that helps maintain mitochondrial quality by removing damaged mitochondria .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Parl-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving ketoamide intermediates .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain consistency and efficacy of the final product .

化学反応の分析

Types of Reactions

Parl-IN-1 undergoes various chemical reactions, including:

Inhibition Reactions: It inhibits the cleavage of overexpressed human PGAM5 in HEK293T cells in a dose-dependent manner.

Activation Reactions: It activates the PINK1/Parkin pathway by stabilizing PINK1 and triggering its alternative cleavage and trafficking in living cells.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include:

Ketoamide Intermediates: Used in the synthesis of this compound.

HEK293T Cells: Used in in vitro studies to observe the effects of this compound.

Major Products Formed

The major products formed from the reactions involving this compound include:

Stabilized PINK1: Leading to the activation of the PINK1/Parkin pathway.

Inhibited PGAM5 Cleavage: Resulting in the prevention of mitochondrial stress-induced cleavage.

科学的研究の応用

Parl-IN-1 has several scientific research applications, including:

Neurological Disease Research: It is used to study the role of PARL in neurological diseases and its potential as a therapeutic target.

Autophagy and Mitophagy Studies: It is used to investigate the mechanisms of autophagy and mitophagy, particularly the PINK1/Parkin pathway.

Mitochondrial Research: It helps in understanding mitochondrial quality control and the removal of damaged mitochondria.

Drug Development: It serves as a lead compound for developing new drugs targeting PARL and related pathways.

作用機序

Parl-IN-1 exerts its effects by inhibiting the mitochondrial rhomboid protease PARL. This inhibition leads to the activation of the PINK1/Parkin pathway, which is essential for mitophagy. The molecular targets of this compound include PARL and PINK1. By stabilizing PINK1, this compound triggers its alternative cleavage and trafficking, leading to the activation of the PINK1/Parkin pathway and promoting the removal of damaged mitochondria .

類似化合物との比較

Similar Compounds

Some compounds similar to Parl-IN-1 include:

This compound TFA: A trifluoroacetic acid salt form of this compound.

Other PARL Inhibitors: Various ketoamide inhibitors targeting PARL.

Uniqueness

This compound is unique due to its high potency (IC50 value of 28 nM) and its specific role in activating the PINK1/Parkin pathway. This makes it a valuable tool for studying mitophagy and developing potential therapies for diseases involving mitochondrial dysfunction .

特性

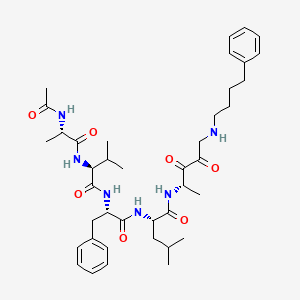

分子式 |

C40H58N6O7 |

|---|---|

分子量 |

734.9 g/mol |

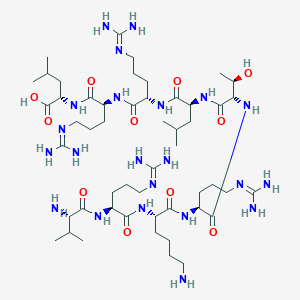

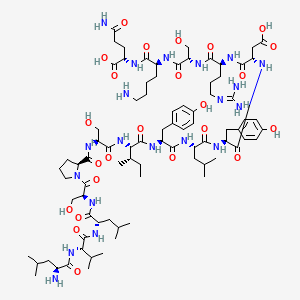

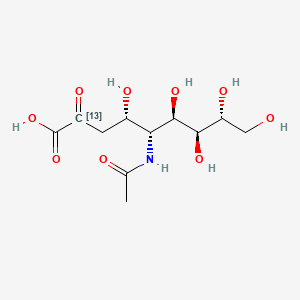

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-3,4-dioxo-5-(4-phenylbutylamino)pentan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C40H58N6O7/c1-25(2)22-32(38(51)43-27(5)36(49)34(48)24-41-21-15-14-18-30-16-10-8-11-17-30)44-39(52)33(23-31-19-12-9-13-20-31)45-40(53)35(26(3)4)46-37(50)28(6)42-29(7)47/h8-13,16-17,19-20,25-28,32-33,35,41H,14-15,18,21-24H2,1-7H3,(H,42,47)(H,43,51)(H,44,52)(H,45,53)(H,46,50)/t27-,28-,32-,33-,35-/m0/s1 |

InChIキー |

XPDHSQVWDFUFJX-XJGOSSIYSA-N |

異性体SMILES |

C[C@@H](C(=O)C(=O)CNCCCCC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)C |

正規SMILES |

CC(C)CC(C(=O)NC(C)C(=O)C(=O)CNCCCCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol](/img/structure/B12398246.png)

pyrimidine-2,4-dione](/img/structure/B12398270.png)